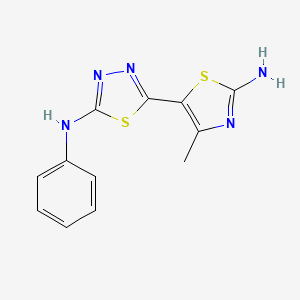

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

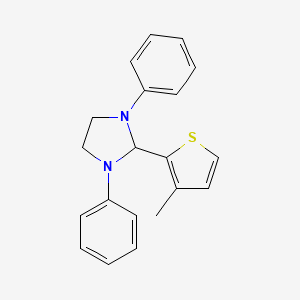

The compound “5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains several functional groups, including an amine, a thiadiazole, and a thiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications

Synthesis and Structural Characterization

- Research has demonstrated the synthesis and characterization of thiadiazole derivatives, including the target compound, using spectral, X-ray, and DFT studies. These compounds have been synthesized and their structures confirmed through intramolecular and intermolecular hydrogen bonding, showcasing their stability and potential as scaffolds in medicinal chemistry (Dani et al., 2013).

Biological Activities and Applications

Antitubercular Agents : A study on the hybrid derivatives of phenothiazine and 1,3,4-thiadiazole, designed through molecular hybridization, revealed potent antitubercular activity against Mycobacterium tuberculosis H37Rv. This demonstrates the compound's potential in developing new antitubercular drugs (Ramprasad et al., 2015).

Anticancer and Antitubercular Agents : Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for their antitumor and antitubercular activities, revealing significant in vitro activities against breast cancer and normal human cell lines, indicating their potential as therapeutic agents in cancer and tuberculosis treatments (Sekhar et al., 2019).

Antimicrobial Activities : Various studies have synthesized thiadiazole derivatives and evaluated their antimicrobial efficacy, showing promising results against bacterial and fungal strains. These findings suggest the compound's applicability in developing new antimicrobial agents (Idrees et al., 2019).

Anti-inflammatory and Analgesic Activities : Some derivatives have been investigated for their anti-inflammatory and analgesic properties, with specific compounds demonstrating potent activity comparable to standard drugs. This highlights the potential use of these compounds in designing new anti-inflammatory and analgesic medications (Kothamunireddy & Galla, 2021).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with its targets, potentially inhibiting their activity . This interaction could lead to changes in the cell cycle progression, possibly causing cell cycle arrest .

Biochemical Pathways

Given its targets, it is likely to influence thecell cycle regulation pathway . The downstream effects could include halted cell division and potential induction of apoptosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .

Result of Action

The molecular and cellular effects of the compound’s action could include cell cycle arrest and potentially induction of apoptosis . These effects could be beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

properties

IUPAC Name |

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S2/c1-7-9(18-11(13)14-7)10-16-17-12(19-10)15-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNASVWPBZUXHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NN=C(S2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

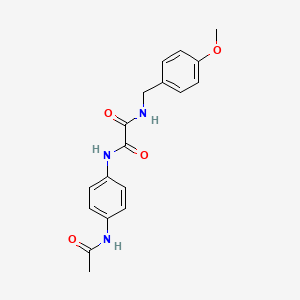

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2740202.png)

![1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2740205.png)

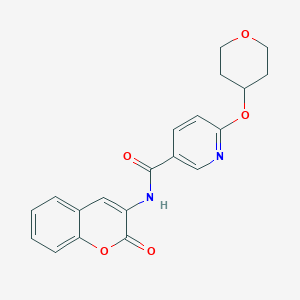

![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)

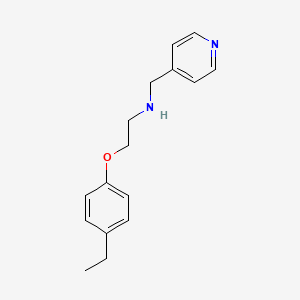

![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)